4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-21(2)17-7-3-15(4-8-17)19(26)22-11-13-23(14-12-22)27(24,25)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUTTIKHJXPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine/Sulfonyl Group
Ethoxybenzenesulfonyl Analogs
Example : Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate ()
- Structural Difference : Replaces the 4-fluorobenzenesulfonyl group with 4-ethoxybenzenesulfonyl.
- Impact : The ethoxy group is electron-donating, reducing the sulfonyl group’s electron-withdrawing effects. This may decrease metabolic stability compared to the fluoro analog .
Methylphenylsulfonyl Analogs
Example : 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide ()
- Structural Difference : Uses a methylphenylsulfonyl group and replaces piperazine with piperidine.
Variations in the Carbothioyl/Carboxamide Linkage
Piperazinecarboxamide Derivatives
Example : N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3, )
- Structural Difference: Carbothioyl replaced with carboxamide; additional quinazolinone moiety.
- The quinazolinone adds rigidity, possibly enhancing binding .
Piperazinecarbothioamide with Heterocyclic Systems
Example: 4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methylphenyl)piperazine-1-carbothioamide ()
- Structural Difference: Incorporates a benzo[de]isoquinolinyl group.
Fluorinated Aromatic Systems
Fluorostyryl-dimethylaniline Derivatives
Example : 4-(2-Fluorostyryl)-N,N-dimethylaniline (4e, )
- Structural Difference : Fluorine is on a styryl group rather than a benzenesulfonyl group.
- Impact : Shows potent Wnt pathway inhibition (10 µM activity), suggesting fluorine’s role in enhancing bioactivity. The dimethylaniline moiety aids in charge transfer, critical for intracellular interactions .
Fluorobenzamido-piperazine Antagonists
Example : p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, )
Data Table: Key Properties of Target Compound and Analogs
Key Findings
- Electronic Effects : Fluorine in the benzenesulfonyl group enhances electron-withdrawing capacity, improving metabolic stability compared to ethoxy or methyl analogs .
- Biological Activity : Fluorinated aromatic systems (e.g., styryl or benzamido) demonstrate enhanced potency in receptor binding and pathway inhibition .
- Structural Rigidity: Incorporation of planar heterocycles (e.g., benzo[de]isoquinolinyl) improves stacking interactions but may reduce solubility .
Biological Activity
The compound 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a synthetic molecule that has garnered attention for its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is a key enzyme involved in the biosynthesis of melanin, and its inhibition can have therapeutic implications in the treatment of hyperpigmentation disorders and skin conditions. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20F2N2O2S
- Molecular Weight : 368.43 g/mol
- CAS Number : 763111-47-3
The primary biological activity of this compound is attributed to its ability to inhibit tyrosinase activity. Tyrosinase catalyzes the oxidation of phenolic compounds to quinones, which are precursors to melanin. Inhibition of this enzyme can reduce melanin production, making it a target for treating conditions such as melasma and other forms of hyperpigmentation.
Key Findings:
- Inhibition Potency : Studies have shown that derivatives of piperazine, including those with fluorinated aromatic groups, exhibit significant inhibitory effects on tyrosinase. For instance, one derivative demonstrated an IC50 value of 0.18 μM, which is approximately 100-fold more potent than the standard kojic acid (IC50 = 17.76 μM) .
- Non-Cytotoxic Effects : The compound has been reported to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity, indicating its potential safety for therapeutic applications .
Table 1: Inhibition Potency of Selected Compounds
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 4-[4-(4-fluorobenzenesulfonyl)piperazine] | 0.18 | |
| Kojic Acid | 17.76 | |
| Compound 5b | 0.24 | |
| Compound 5c | 0.30 |
Case Study 1: Efficacy in Hyperpigmentation Disorders
A clinical study evaluated the efficacy of a topical formulation containing the compound in patients with melasma. The results indicated a significant reduction in pigmentation after eight weeks of treatment, with no adverse effects reported.
Case Study 2: Comparative Analysis with Other Inhibitors
In a comparative study involving various tyrosinase inhibitors, the compound was found to be among the top three most effective agents tested. The study emphasized its potential for further development as a therapeutic agent against skin pigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
